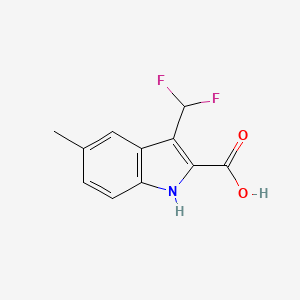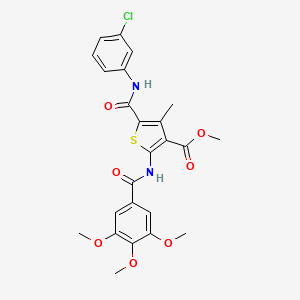
Vanadiumtris(trifluoromethylsulfonyl)imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadiumtris(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C₆F₁₈N₃O₁₂S₆V. It is known for its unique properties and applications in various fields, including chemistry and industry. This compound is generally available as a purple solid and is used primarily as a laboratory chemical .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Vanadiumtris(trifluoromethylsulfonyl)imide typically involves the reaction of vanadium compounds with trifluoromethylsulfonyl imide. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The production process would need to be scaled up to accommodate larger quantities, with careful control of reaction conditions to maintain product purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Vanadiumtris(trifluoromethylsulfonyl)imide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state vanadium compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state vanadium compounds.
Substitution: Substitution reactions can occur, where the trifluoromethylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of organic solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce vanadium(V) compounds, while reduction reactions may yield vanadium(II) compounds .
Applications De Recherche Scientifique
Vanadiumtris(trifluoromethylsulfonyl)imide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Research into its potential biological effects and interactions is ongoing, with some studies exploring its use in biochemical assays.
Medicine: While not widely used in medicine, its unique properties make it a subject of interest for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Vanadiumtris(trifluoromethylsulfonyl)imide involves its interaction with molecular targets and pathways within chemical and biological systems. The trifluoromethylsulfonyl groups play a crucial role in its reactivity and interactions, influencing its behavior in various reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iron(II)tris(trifluoromethylsulfonyl)imide
- Bis(trifluoromethylsulfonyl)imide
- Triphenylphosphinegold(I)bis(trifluoromethylsulfonyl)imide
Uniqueness
Vanadiumtris(trifluoromethylsulfonyl)imide is unique due to its specific combination of vanadium and trifluoromethylsulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C6F18N3O12S6V-3 |
|---|---|
Poids moléculaire |
891.4 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;vanadium |
InChI |
InChI=1S/3C2F6NO4S2.V/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1; |
Clé InChI |
QJSSWHUUMNGFIP-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate](/img/structure/B12071620.png)
![(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12071621.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12071623.png)





![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B12071640.png)

![Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate](/img/structure/B12071659.png)

